molecular formula C11H8Cl2N2O3 B1293020 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride CAS No. 1119449-67-0

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride

Cat. No.: B1293020
CAS No.: 1119449-67-0
M. Wt: 287.1 g/mol
InChI Key: LEQPVJXSRHXFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C11H8Cl2N2O3 and its molecular weight is 287.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity: The synthesis of benzofuran-oxadiazole hybrids, including compounds related to 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride, has been studied for their antimicrobial activity. These compounds have shown promising results against a range of microbial strains, indicating their potential as antimicrobial agents (Sanjeeva et al., 2021).
  • Enzyme Inhibition: Compounds derived from similar chemical structures have been evaluated for their enzyme inhibitory activities, including lipase and α-glucosidase inhibition. This research suggests potential therapeutic applications in treating diseases related to enzyme dysregulation (Bekircan et al., 2015).

Chemical Synthesis and Characterization

  • Novel Heterocyclic Compounds: Research on 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan and its derivatives emphasizes its utility as a multifunctional synthon for synthesizing a variety of 1,2,5-oxadiazole derivatives. These studies focus on the chemical properties, including reactions with N- and S-nucleophilic reagents, showcasing the compound's versatility in creating new heterocyclic structures (Stepanov et al., 2019).
  • Crystal Packing Studies: The structural analysis of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones provides insights into the similarities and differences in crystal packing, contributing to a better understanding of their solid-state properties. Such studies are crucial for the development of materials with specific physical characteristics (Khan et al., 2014).

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-17-8-3-2-6(10(13)16)4-7(8)11-14-9(5-12)18-15-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQPVJXSRHXFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161558
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-67-0
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.